6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC16341889
Molecular Formula: C22H16ClN3O5
Molecular Weight: 437.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16ClN3O5 |
|---|---|
| Molecular Weight | 437.8 g/mol |
| IUPAC Name | 6-chloro-7-methyl-4-oxo-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide |
| Standard InChI | InChI=1S/C22H16ClN3O5/c1-3-8-29-14-6-4-13(5-7-14)20-21(26-31-25-20)24-22(28)19-11-17(27)15-10-16(23)12(2)9-18(15)30-19/h3-7,9-11H,1,8H2,2H3,(H,24,26,28) |
| Standard InChI Key | KBXGCCNNQFZPJT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NON=C3C4=CC=C(C=C4)OCC=C |
Introduction
"6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide" is a synthetic organic compound that belongs to the class of chromene derivatives fused with an oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Below, we provide a detailed analysis of its properties, synthesis, and applications.
Synthesis
The synthesis of this compound involves multi-step organic reactions:
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Formation of the Chromene Core: Cyclization reactions are employed using salicylaldehyde derivatives as precursors.
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Introduction of the Oxadiazole Moiety: This step typically involves coupling reactions between hydrazides and carboxylic acids or their derivatives.
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Final Functionalization: Chlorination and methylation are performed to complete the chromene structure.
Reaction conditions such as temperature control, solvent choice (e.g., DMF or DMSO), and catalysts (e.g., Lewis acids) are critical for optimizing yield and purity.
Anticancer Activity
Research indicates that oxadiazole-containing compounds can inhibit enzymes like histone deacetylases (HDACs), which play a role in cancer progression. Docking studies suggest strong binding affinity to tubulin proteins, making this compound a potential anticancer agent .
Antimicrobial Activity
The compound has demonstrated efficacy against Gram-positive and Gram-negative bacteria and fungal strains in preliminary studies. This activity is attributed to the electron-donating groups on the oxadiazole ring .
Mechanism of Action
The biological activity of this compound is mediated through interactions with molecular targets:
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Enzymatic Inhibition: Binding to active sites of enzymes such as HDACs or COX enzymes alters their activity.
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Receptor Modulation: It may interact with cellular receptors involved in signal transduction pathways.
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Oxidative Stress Reduction: Functional groups in the oxadiazole moiety enhance antioxidant capabilities.
Medicinal Chemistry
The compound serves as a lead molecule for developing drugs targeting cancer, bacterial infections, and inflammatory diseases.
Material Science
Due to its stable structure and functional groups, it can be used in designing new materials with specific electronic properties.
Synthetic Chemistry
It acts as a building block for synthesizing more complex heterocyclic compounds.
Comparison with Similar Compounds
| Compound | Key Difference | Applications |
|---|---|---|
| 6-chloro-7-methyl-4H-chromene-3-carbonitrile | Lacks oxadiazole moiety | Limited biological activity |
| N-(5-(aryl)-1,3,4-oxadiazol)-carboxamides | Structural variations in aryl substitutions | Anticancer and antimicrobial use |
The presence of the oxadiazole moiety in "6-chloro-7-methyl..." enhances its reactivity and biological potential compared to simpler analogs .
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